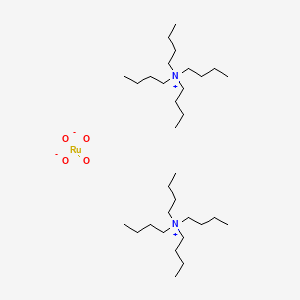

Tetrabutylammonium perruthenate

Vue d'ensemble

Description

Tetrabutylammonium perruthenate is a chemical compound known for its role as a mild oxidant. It is particularly effective in the oxidation of alcohols to aldehydes and ketones. This compound is a salt formed from tetrabutylammonium cations and perruthenate anions, and it is often used in organic synthesis due to its stability and efficiency .

Mécanisme D'action

Target of Action

Tetrabutylammonium perruthenate (TBAP) primarily targets alcohols . It acts as a mild oxidant for the high yield conversion of primary alcohols to aldehydes and secondary alcohols to ketones . Alcohols are organic compounds that contain a hydroxyl (-OH) group. They play a crucial role in many biochemical processes and are often used in the synthesis of various organic compounds.

Mode of Action

TBAP interacts with its targets (alcohols) through an oxidation process . In this process, TBAP acts as a catalytic oxidant, facilitating the conversion of primary alcohols to aldehydes and secondary alcohols to ketones . This interaction results in the removal of hydrogen atoms from the alcohol molecules, leading to the formation of new compounds (aldehydes or ketones).

Biochemical Pathways

The oxidation of alcohols by TBAP affects the metabolic pathways involving these compounds . When primary alcohols are converted to aldehydes and secondary alcohols to ketones, it alters the subsequent reactions in these pathways. The downstream effects include changes in the synthesis of other organic compounds that rely on these alcohols, aldehydes, or ketones as precursors.

Result of Action

The molecular effect of TBAP’s action is the transformation of alcohols into aldehydes or ketones . This transformation is a result of the oxidation process facilitated by TBAP. On a cellular level, if this process were to occur within a biological system, it could potentially affect the function of cells by altering the concentrations of certain metabolites.

Action Environment

The efficacy and stability of TBAP can be influenced by environmental factors such as the solvent used . For instance, the rate of complex formation and its dissociation in different solvents can vary . .

Analyse Biochimique

Biochemical Properties

Tetrabutylammonium perruthenate functions as a mild catalytic oxidant for the high yield conversion of alcohols to aldehydes and ketones

Cellular Effects

Given its role in the oxidation of alcohols to aldehydes and ketones, it can be inferred that it may influence cellular metabolism and potentially impact cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its function as a mild catalytic oxidant. It facilitates the conversion of alcohols to aldehydes and ketones, a process that likely involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Given its role as an oxidant in the conversion of alcohols to aldehydes and ketones, it may interact with enzymes or cofactors involved in these metabolic processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetrabutylammonium perruthenate can be synthesized by reacting hydrated ruthenium trichloride with potassium hydroxide and potassium nitrate in a nickel crucible. The resulting mixture is then leached with water, and the deep red solution is cooled in an ice bath . The preparation involves the following steps:

- Hydrated ruthenium trichloride (1.0 g, 3.8 mmol) is fused with potassium hydroxide (3.0 g, 53.5 mmol) and potassium nitrate (1.0 g, 10 mmol).

- The cooled melt is leached with water (20 cm³), and the deep red solution is centrifuged and cooled in an ice bath.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Tetrabutylammonium perruthenate primarily undergoes oxidation reactions. It is used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively . The compound functions as a mild catalytic oxidant, making it suitable for sensitive substrates.

Common Reagents and Conditions

Common reagents used with this compound include N-methylmorpholine N-oxide, which acts as a co-oxidant. The reactions are typically carried out under mild conditions, often at room temperature, to prevent over-oxidation and degradation of sensitive functional groups .

Major Products Formed

The major products formed from reactions involving this compound are aldehydes and ketones. These products are obtained in high yields, making the compound an efficient and reliable oxidant for organic synthesis .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetraethylammonium permanganate: Another mild oxidant used for the oxidative hydroxylation of hydrocarbons.

Tetra-n-propylammonium perruthenate: Similar to tetrabutylammonium perruthenate but with different alkyl groups on the ammonium cation.

Uniqueness

This compound is unique due to its high efficiency and mild reaction conditions. It offers a balance between reactivity and selectivity, making it suitable for a wide range of substrates without causing over-oxidation or degradation .

Propriétés

IUPAC Name |

dioxido(dioxo)ruthenium;tetrabutylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H36N.4O.Ru/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h2*5-16H2,1-4H3;;;;;/q2*+1;;;2*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKNWABDTLDBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-][Ru](=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H72N2O4Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

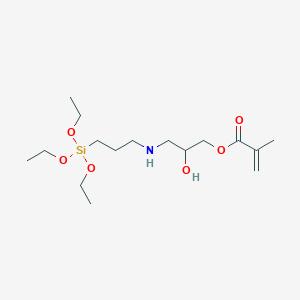

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B3175898.png)

![Ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3175993.png)